molecular formula C12H16ClNO2 B2632062 Tert-butyl 3-amino-6-chloro-2-methylbenzoate CAS No. 2248410-56-0

Tert-butyl 3-amino-6-chloro-2-methylbenzoate

Cat. No.: B2632062
CAS No.: 2248410-56-0
M. Wt: 241.72
InChI Key: MCAAZISUTIWKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-6-chloro-2-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an amino group, a chloro group, and a methyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-6-chloro-2-methylbenzoate typically involves the esterification of 3-amino-6-chloro-2-methylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-6-chloro-2-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Hydrolysis: Formation of 3-amino-6-chloro-2-methylbenzoic acid.

Scientific Research Applications

Tert-butyl 3-amino-6-chloro-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6-chloro-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and chloro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-6-chloro-3-methylbenzoate
  • Tert-butyl 3-amino-5-chloro-2-methylbenzoate
  • Tert-butyl 3-amino-6-chloro-4-methylbenzoate

Uniqueness

Tert-butyl 3-amino-6-chloro-2-methylbenzoate is unique due to its specific substitution pattern on the benzoate core. This unique arrangement of functional groups can result in distinct chemical and biological properties compared to its analogs. The presence of the tert-butyl group can also influence its steric and electronic properties, affecting its reactivity and interactions with other molecules.

Properties

IUPAC Name

tert-butyl 3-amino-6-chloro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-7-9(14)6-5-8(13)10(7)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAAZISUTIWKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC(C)(C)C)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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